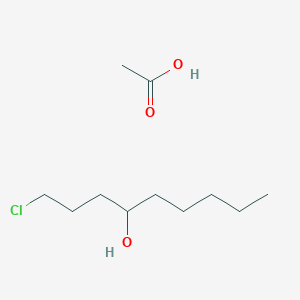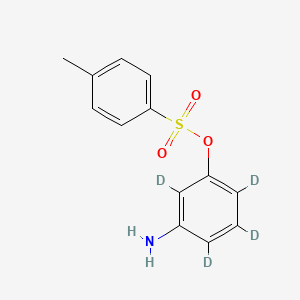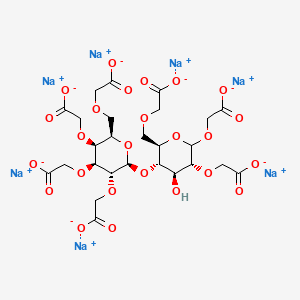
IN-Rya13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IN-Rya13, also known as 3-Bromo-1-(2-chlorophenyl)-N-(4-formamido-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide, is a compound with the molecular formula C19H16BrClN6O3 and a molecular weight of 491.72 g/mol . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Preparation Methods
The synthesis of IN-Rya13 involves several steps, starting with the formation of the core pyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine with a 1,3-diketone or β-ketoester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution reactions: The brominated pyrazole undergoes substitution reactions with various reagents to introduce the chlorophenyl and formamido groups.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
IN-Rya13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the molecule can be substituted with other groups using appropriate reagents.
Hydrolysis: The amide and carbamoyl groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
IN-Rya13 has several applications in scientific research, including:
Pharmaceutical Analysis: It is used as an impurity reference material to ensure the quality and purity of pharmaceutical products.
Chemical Research: The compound is used in various chemical research studies to understand its reactivity and properties.
Biological Studies: this compound is used in biological studies to investigate its potential effects on biological systems.
Industrial Applications: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of IN-Rya13 involves its interaction with specific molecular targets and pathways. The compound is known to interact with ryanodine receptor channels, leading to the depletion of internal calcium stores and impaired regulation of muscle contraction. This can cause paralysis and eventual death in certain biological systems .
Comparison with Similar Compounds
IN-Rya13 is similar to other compounds that interact with ryanodine receptor channels, such as cyantraniliprole and chlorantraniliprole. this compound has unique structural features, such as the presence of the formamido and methylcarbamoyl groups, which may contribute to its specific reactivity and applications .
Similar compounds include:
Cyantraniliprole: A diamide insecticide with a similar mode of action.
Chlorantraniliprole: Another diamide insecticide that targets ryanodine receptor channels.
Flubendiamide: A compound with a similar mechanism of action but different structural features.
Properties
Molecular Formula |
C19H16BrClN6O3 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |
InChI Key |
MGPFSLMHYMBGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)




![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)






